(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific structure of this compound includes a phenyl ring substituted with a boronic acid group and a methoxy-methyl ketone moiety, which can impart unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and trimethyl borate.
Borylation Reaction: The key step involves the borylation of 4-bromoacetophenone using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a boron reagent (such as bis(pinacolato)diboron).
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable acid catalyst to introduce the methoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ketone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Alcohols: Formed from reduction of the ketone moiety.
Scientific Research Applications
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Studies: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which (4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid exerts its effects depends on the specific application:
Suzuki-Miyaura Coupling: The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a palladium-boron intermediate that undergoes transmetalation and reductive elimination to form the final product.
Enzyme Inhibition: In biological studies, boronic acids can act as reversible inhibitors of serine proteases by forming a covalent bond with the active site serine residue.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy-methyl ketone moiety, making it less versatile in certain synthetic applications.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group directly attached to the phenyl ring, differing in reactivity and applications.
(4-Acetylphenyl)boronic Acid: Contains an acetyl group instead of the methoxy-methyl ketone moiety, affecting its chemical behavior.
Uniqueness
(4-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a methoxy-methyl ketone moiety. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through multiple functional group transformations.
Properties
IUPAC Name |
[4-(1-methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOTUUORJDUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.